molecular formula C9H20O6Si B12286443 1,2,3,4,6-Penta-O-trimethylsilyl-D-mannopyranose

1,2,3,4,6-Penta-O-trimethylsilyl-D-mannopyranose

Cat. No.: B12286443
M. Wt: 252.34 g/mol
InChI Key: HCWAILZFCRLWPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TMS-alpha-D-(+)-Glucose, also known as trimethylsilyl-alpha-D-(+)-glucose, is a derivative of glucose where the hydroxyl groups are protected by trimethylsilyl groups. This compound is often used in various chemical and biochemical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TMS-alpha-D-(+)-Glucose typically involves the reaction of alpha-D-(+)-glucose with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the trimethylsilyl-protected glucose.

Industrial Production Methods

Industrial production of TMS-alpha-D-(+)-Glucose follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

TMS-alpha-D-(+)-Glucose undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles such as halides or alkoxides.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted glucose derivatives.

Scientific Research Applications

TMS-alpha-D-(+)-Glucose is widely used in scientific research, including:

    Chemistry: As a protecting group for glucose in synthetic organic chemistry.

    Biology: In studies of carbohydrate metabolism and enzyme activity.

    Medicine: As a model compound in drug development and pharmacokinetics.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of TMS-alpha-D-(+)-Glucose involves its ability to protect the hydroxyl groups of glucose, making it less reactive and more stable under various conditions. This protection allows for selective reactions to occur at other sites on the glucose molecule. The trimethylsilyl groups can be removed under mild acidic conditions, regenerating the free hydroxyl groups.

Comparison with Similar Compounds

Similar Compounds

    TMS-alpha-D-(+)-Mannose: Similar structure but derived from mannose.

    TMS-alpha-D-(+)-Xylulose: Derived from xylulose with similar protective groups.

Uniqueness

TMS-alpha-D-(+)-Glucose is unique due to its specific derivation from glucose, which is a widely studied and biologically significant sugar. Its stability and reactivity make it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C9H20O6Si

Molecular Weight

252.34 g/mol

IUPAC Name

2-(hydroxymethyl)-6-trimethylsilyloxyoxane-3,4,5-triol

InChI

InChI=1S/C9H20O6Si/c1-16(2,3)15-9-8(13)7(12)6(11)5(4-10)14-9/h5-13H,4H2,1-3H3

InChI Key

HCWAILZFCRLWPS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.